2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone
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Overview
Description
2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone is an organic compound with the molecular formula C12H13NO4 This compound is characterized by a cyclopentanone ring substituted with a hydroxy group and a 4-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone typically involves the reaction of cyclopentanone with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(4-Nitrophenylmethyl)cyclopentanone.
Reduction: 2-(Hydroxy-(4-aminophenyl)methyl)cyclopentanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone involves its interaction with specific molecular targets. For example, as a fluorescent sensor, it exhibits a selective chelation-enhanced fluorescence effect in the presence of cadmium ions. This interaction likely involves the coordination of the metal ion with the hydroxy and nitro groups, leading to changes in the electronic structure and fluorescence properties of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxy-(4-nitrophenyl)methyl)cyclohexanone
- 2-(Hydroxy-(4-nitrophenyl)methyl)cycloheptanone
- 2-(Hydroxy-(4-nitrophenyl)methyl)cyclooctanone
Uniqueness
2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Compared to its analogs with larger ring sizes, this compound may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[hydroxy-(4-nitrophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13NO4/c14-11-3-1-2-10(11)12(15)8-4-6-9(7-5-8)13(16)17/h4-7,10,12,15H,1-3H2 |
InChI Key |
CIYBYDAJXJZQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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